molecular formula C7H10N2O3 B8553868 2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone

2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone

Cat. No.: B8553868
M. Wt: 170.17 g/mol
InChI Key: DPIUQGUYOSLURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and oxides .

Scientific Research Applications

2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific enzymes or the activation of certain pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone is unique due to its specific ethoxymethyl substitution, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for targeted drug design and other specialized applications .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone

InChI

InChI=1S/C7H10N2O3/c1-3-11-4-6(10)7-9-8-5(2)12-7/h3-4H2,1-2H3

InChI Key

DPIUQGUYOSLURE-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1=NN=C(O1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of the 2-methyl-1,3,4-oxadiazole (5.0 g, 59.5 mmol) in THF (100 mL) was added dropwise n-BuLi (23.79 mL, 59.5 mmol) in toluene under N2 at −78° C. After 1 h, ethyl ethoxyacetate (10.22 g, 77 mmol) was added. The reaction mixture was then allowed to warm to −40° C. and stirred for 2 h. The reaction mixture was then quenched with 65 mL of LON HCl and extracted with EtOAc. The organic layer was washed with water and then brine, dried over anhydrous Na2SO4, and concentrated. The resulting residue was purified on a flash chromatography column (Biotage™-40M) using a gradient of 0-100% of n-hexane/Et2O to give the desired product. 1H NMR (500 MHz, CD3OD): δ 1.27 (t, 3H), 2.64 (s, 3H), 3.69 (q, 2H), 4.88 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23.79 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.22 g
Type
reactant
Reaction Step Two

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